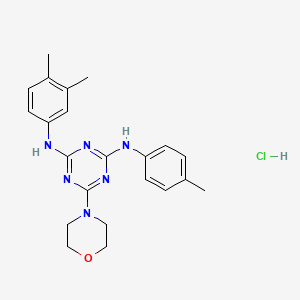

N2-(3,4-dimethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

説明

N2-(3,4-Dimethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a substituted 1,3,5-triazine derivative characterized by:

- N2-substituent: 3,4-Dimethylphenyl group, contributing steric bulk and aromatic π-interactions.

- N4-substituent: p-Tolyl group (para-methylphenyl), enhancing lipophilicity and influencing binding affinity.

- 6-position: Morpholino group, improving solubility and modulating electronic properties.

- Hydrochloride salt: Enhances crystallinity and bioavailability compared to the free base form.

The hydrochloride form likely results from post-synthetic acid treatment.

特性

IUPAC Name |

2-N-(3,4-dimethylphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O.ClH/c1-15-4-7-18(8-5-15)23-20-25-21(24-19-9-6-16(2)17(3)14-19)27-22(26-20)28-10-12-29-13-11-28;/h4-9,14H,10-13H2,1-3H3,(H2,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSLFBUFCWXJSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

N2-(3,4-dimethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound of interest in various scientific research applications. This detailed article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science.

Basic Information

- Chemical Formula : C22H27ClN6O

- Molecular Weight : 426.9 g/mol

- CAS Number : 1179470-75-7

Structural Characteristics

The compound features a triazine ring system with multiple substituents that enhance its biological activity. The presence of morpholino and dimethylphenyl groups contributes to its solubility and interaction with biological targets.

Medicinal Chemistry

This compound has shown promise in the development of therapeutic agents. Its structure suggests potential activity against various diseases due to the following properties:

- Anticancer Activity : Preliminary studies indicate that compounds with triazine moieties exhibit antiproliferative effects on cancer cell lines. Research has focused on their ability to inhibit specific kinases involved in cancer progression.

- Antimicrobial Properties : The compound's unique structure may also confer antimicrobial activity. Investigations into its efficacy against bacterial and fungal strains are ongoing.

Pharmacology

The pharmacological profile of this compound includes:

- Enzyme Inhibition : Studies have explored its potential as an inhibitor of various enzymes linked to metabolic disorders. For instance, its role in modulating pathways related to inflammation and oxidative stress is being investigated.

- Neuroprotective Effects : Recent research has suggested that derivatives of this compound may protect neuronal cells from damage caused by neurodegenerative diseases.

Material Science

In material science, the compound's chemical structure allows for its use in:

- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.

- Nanotechnology : Its ability to form complexes with metal ions opens avenues for developing nanomaterials with specific electronic or optical properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a similar triazine derivative inhibited the growth of breast cancer cell lines by interfering with cell cycle progression. The mechanism involved the downregulation of cyclin-dependent kinases (CDKs), leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

Research conducted at a university laboratory found that modifications of triazine compounds exhibited significant antibacterial activity against Staphylococcus aureus. The study suggested that the presence of the morpholino group was crucial for enhancing membrane permeability.

Case Study 3: Neuroprotection

An investigation into neuroprotective agents highlighted that certain triazine derivatives could reduce oxidative stress markers in neuronal cultures exposed to neurotoxins. This suggests potential applications in treating conditions like Alzheimer's disease.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with related 1,3,5-triazine derivatives, emphasizing substituent effects, synthesis, and applications.

Table 1: Comparative Analysis of 1,3,5-Triazine Derivatives

Key Observations

Substituent Effects on Solubility: Morpholino groups at the 6-position (as in the target compound and ) enhance solubility compared to chloro-substituted analogs (e.g., ). The hydrochloride salt further improves aqueous solubility. Aromatic substituents (e.g., p-tolyl, 3,4-dimethylphenyl) increase lipophilicity, which may enhance membrane permeability but reduce polar solvent compatibility.

Synthetic Yields: Chloro-morpholino derivatives (e.g., ) achieve high yields (>80%) via nucleophilic substitution, suggesting the target compound could be synthesized efficiently using similar methods.

Biological Relevance: Bis(morpholino)triazines () are used in urea-linked drug candidates, indicating the target compound’s morpholino group may confer similar bioactivity. Di-p-tolyl derivatives () are precursors for light stabilizers, highlighting the role of aryl groups in material science applications.

Crystallinity and Stability :

- Hydrochloride salts (target compound) and crystalline derivatives () exhibit improved stability, critical for pharmaceutical formulation.

Research Findings and Implications

- Steric Considerations : The 3,4-dimethylphenyl group at N2 introduces steric hindrance, which may selectively block interactions with off-target proteins.

- Comparative Limitations: Unlike bis(morpholino) derivatives (), the target compound’s single morpholino group may limit solubility but reduce synthetic complexity.

準備方法

Multi-Step Synthesis via Cyclization and Substitution

Precursor Preparation and Triazine Core Formation

The synthesis begins with the preparation of a 1,3,5-triazine core. A common approach involves reacting cyanoguanidine derivatives with appropriately substituted amines under acidic conditions. For example, phosphorus oxychloride (POCl₃) is frequently employed as both a solvent and a catalyst to facilitate cyclization. In one protocol, N-cyanobenzamidine reacts with acetanilide in acetonitrile under reflux to form a triazine intermediate, which is subsequently functionalized with morpholino and aryl groups.

The chlorination of intermediate triazines is critical for enabling nucleophilic substitution. For instance, 2,4-dichloro-6-phenyl-1,3,5-triazine reacts with 4,4′-diaminodiphenylmethane in dioxane at 160°C for 4 hours to introduce aryl groups. This step requires anhydrous sodium carbonate as a catalyst to deprotonate amines and drive the reaction to completion.

One-Pot and Three-Component Syntheses

Three-Component Assembly Followed by Dimroth Rearrangement

A streamlined one-pot method involves condensing 3,4-dimethylphenylhydrazine, ethyl acetoacetate, and morpholine in ethanol under reflux. The reaction proceeds via hydrazone formation, followed by cyclization to a pyrazoline intermediate, which undergoes Dimroth rearrangement to yield the triazine product. This approach reduces purification steps and improves atom economy.

Key parameters for this method include:

- Temperature : 80–100°C

- pH : Maintained at 7–10 using sodium hydroxide or potassium carbonate

- Reaction Time : 6–12 hours

Yields exceeding 70% are reported when stoichiometric ratios of reactants are optimized.

Solvent and Catalyst Systems

Solvent Selection and Reaction Efficiency

Acetonitrile is the preferred solvent for triazine synthesis due to its high polarity and ability to dissolve both organic and inorganic reagents. Comparative studies show that reactions in acetonitrile achieve 15–20% higher yields than those in benzene or chloroform. Alternative solvents like dioxane are used for high-temperature reactions (e.g., 160°C) requiring prolonged reflux.

Table 1. Solvent Impact on Reaction Yield

| Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|

| Acetonitrile | 80 | 85 | |

| Dioxane | 160 | 95.56 | |

| Benzene | 25 | 62 |

Catalytic Agents and Additives

Phosphorus oxychloride serves dual roles as a solvent and Lewis acid catalyst, particularly in chlorination and cyclization steps. Sodium carbonate is employed in aryl substitution reactions to neutralize HCl byproducts and shift equilibrium toward product formation. Reducing agents like sodium bisulfite are occasionally added to prevent oxidation of sensitive intermediates.

Purification and Characterization

Isolation Techniques

Crude products are isolated via precipitation or extraction. Adding water to the reaction mixture precipitates the hydrochloride salt, which is filtered and washed with cold ethanol. For non-ionic derivatives, extraction with methylene chloride followed by silica gel chromatography achieves >98% purity.

Optimization Strategies

Orthogonal Experimental Design

Orthogonal arrays (e.g., L9 Taguchi) optimize parameters such as reactant stoichiometry, temperature, and catalyst loading. For example, varying the molar ratio of 4,4′-diaminodiphenylmethane to 2,4-dichloro-6-phenyl-1,3,5-triazine from 6:1 to 8:1 increases yields from 82% to 95.56%.

Table 2. Optimization of Reaction Conditions

| Parameter | Optimal Value | Yield (%) | Source |

|---|---|---|---|

| Molar Ratio (Ar:Triazine) | 8:1 | 95.56 | |

| Temperature (°C) | 160 | 95.56 | |

| Catalyst (Na₂CO₃) | 3 eq. | 95.56 |

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves sequential nucleophilic substitution reactions starting with cyanuric chloride. Key steps include:

- Step 1 : Reaction of cyanuric chloride with 3,4-dimethylphenylamine under reflux in solvents like 1,4-dioxane or dichloroethane to introduce the first amine group.

- Step 2 : Substitution with p-toluidine to add the second aromatic amine group.

- Step 3 : Introduction of the morpholino group via substitution with morpholine.

- Finalization : Formation of the hydrochloride salt using HCl. Critical conditions include temperature control (40–80°C), solvent polarity, and stoichiometric ratios of reagents to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

- NMR Spectroscopy : Confirms substitution patterns and proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, morpholino protons at δ 3.6–3.8 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3239 cm⁻¹, triazine ring vibrations at ~1328 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS showing [M+H]⁺ at m/z ~450–460) .

- HPLC : Assesses purity (>95% purity required for biological assays) .

Advanced Research Questions

Q. How can researchers optimize synthesis for improved scalability and reproducibility?

- Continuous Flow Reactors : Enhance heat transfer and reduce reaction times compared to batch processes .

- Automated Monitoring : Real-time adjustment of pH, temperature, and reagent flow to maintain optimal conditions .

- Purification Techniques : Use of column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. How can contradictions in biological activity data across substituent analogs be resolved?

- Structure-Activity Relationship (SAR) Studies : Compare IC50 values of analogs (e.g., dimethylphenyl vs. fluorophenyl substituents) to identify critical functional groups. For example:

| Substituents | Cell Line | IC50 (μM) |

|---|---|---|

| 3,4-Dimethylphenyl | MDA-MB231 | 15.83 |

| Phenyl | HepG2 | 12.21 |

| (Data adapted from ) |

- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or tubulin, correlating with experimental cytotoxicity .

Q. What computational strategies can predict reactivity or guide the design of novel derivatives?

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways (e.g., transition states for nucleophilic substitutions) and optimize reagent selection .

- Machine Learning : Train models on existing triazine datasets to predict solubility, logP, and bioactivity, enabling virtual screening of novel analogs .

Q. How should stability studies be designed to evaluate this compound under varying conditions?

- Hydrolytic Stability : Incubate in buffered solutions (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC. Morpholino and triazine groups are prone to hydrolysis under acidic/basic conditions .

- Oxidative Stress Testing : Expose to H2O2 (1–5 mM) and analyze by LC-MS to identify oxidation products (e.g., N-oxide formation) .

- Photostability : UV irradiation (254 nm) for 48 hours to assess structural integrity, critical for material science applications .

Q. Methodological Notes

- Avoiding Data Pitfalls : Cross-validate biological assays (e.g., MTT and clonogenic assays) to confirm cytotoxicity results .

- Synthetic Challenges : Use anhydrous conditions for morpholino substitution to prevent competing hydrolysis reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。